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molecular formula C9H9ClF3NO2 B1374293 2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride CAS No. 870483-31-1

2-Amino-3-(3,4,5-trifluorophenyl)propanoic acid hydrochloride

Cat. No. B1374293
M. Wt: 255.62 g/mol
InChI Key: QCVCLPJIZUMSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07879795B2

Procedure details

N-(Diphenylmethylene) (3,4,5-trifluoro)-D,L-Phenylalanine ethyl ester (1.33 g, 3.2 mmol) was suspended in water (15 mL) at 25° C. and treated with conc. hydrochloric acid (5 mL). The mixture was heated at reflux for 4 hrs and evaporated to dryness. The residue was triturated with diethyl ether (4×20 mL). The solid was filtered and dried to afford title compound (0.72 g)
Name
N-(Diphenylmethylene) (3,4,5-trifluoro)-D,L-Phenylalanine ethyl ester
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:30])[CH:5]([CH2:20][C:21]1[CH:26]=[C:25]([F:27])[C:24]([F:28])=[C:23]([F:29])[CH:22]=1)[N:6]=C(C1C=CC=CC=1)C1C=CC=CC=1)C.[ClH:31]>O>[ClH:31].[F:27][C:25]1[CH:26]=[C:21]([CH:22]=[C:23]([F:29])[C:24]=1[F:28])[CH2:20][CH:5]([C:4]([OH:30])=[O:3])[NH2:6] |f:3.4|

Inputs

Step One
Name
N-(Diphenylmethylene) (3,4,5-trifluoro)-D,L-Phenylalanine ethyl ester
Quantity
1.33 g
Type
reactant
Smiles
C(C)OC(C(N=C(C1=CC=CC=C1)C1=CC=CC=C1)CC1=CC(=C(C(=C1)F)F)F)=O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was triturated with diethyl ether (4×20 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.FC=1C=C(CC(N)C(=O)O)C=C(C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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